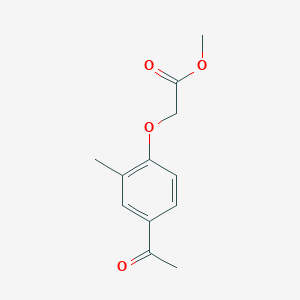

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-acetyl-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-6-10(9(2)13)4-5-11(8)16-7-12(14)15-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOUTCDDAKSUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598230 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166953-80-6 | |

| Record name | Methyl (4-acetyl-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester. The described methodology is grounded in established organic chemistry principles and supported by literature precedents for analogous transformations. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to aid in laboratory-scale and developmental research.

Executive Summary

The synthesis of this compound is proposed via a three-step reaction sequence. The pathway commences with the acetylation of commercially available o-cresol to form o-tolyl acetate. This intermediate subsequently undergoes a Fries rearrangement to yield the key building block, 4-hydroxy-3-methylacetophenone. The final step involves a Williamson ether synthesis, reacting the phenolic intermediate with methyl chloroacetate to afford the target compound. This guide provides detailed procedural information and expected yields for each synthetic transformation.

Proposed Synthesis Pathway

The synthesis is logically divided into three primary stages:

-

Acetylation of o-cresol: Protection of the phenolic hydroxyl group as an acetate ester.

-

Fries Rearrangement: Lewis or Brønsted acid-catalyzed rearrangement of the acetyl group to the para position of the aromatic ring.

-

Williamson Ether Synthesis: Formation of the ether linkage between the phenolic intermediate and a methyl acetate moiety.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall workflow for the synthesis of the target compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on literature values for similar reactions.

Table 1: Reactant and Product Quantities per Step

| Step | Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Reagent/Catalyst | Product | Molecular Weight ( g/mol ) |

| 1 | o-Cresol | 108.14 | 1.0 | Acetic Anhydride | o-Tolyl Acetate | 150.17 |

| 2 | o-Tolyl Acetate | 150.17 | 1.0 | p-Toluenesulfonic acid | 4-Hydroxy-3-methylacetophenone | 150.17 |

| 3 | 4-Hydroxy-3-methylacetophenone | 150.17 | 1.0 | Methyl Chloroacetate | This compound | 222.24 |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetylation | Pyridine | None | Room Temp. | 1 | 60 |

| 2 | Fries Rearrangement | p-Toluenesulfonic acid | None | 120-140 | 2 | 30 |

| 3 | Williamson Ether Synthesis | Potassium Carbonate | Acetone | Reflux | 8 | 50-95 |

Detailed Experimental Protocols

Step 1: Synthesis of o-Tolyl Acetate (Acetylation)

This procedure outlines the acetylation of o-cresol to form o-tolyl acetate.

Experimental Workflow:

Caption: Workflow for the acetylation of o-cresol.

Procedure:

-

To a flask containing o-cresol (1.0 eq), add pyridine (catalytic amount).

-

Cool the flask in an ice bath and slowly add acetic anhydride (1.2 eq) with stirring.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with 10% aqueous sodium hydroxide solution, followed by water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain o-tolyl acetate.

Step 2: Synthesis of 4-Hydroxy-3-methylacetophenone (Fries Rearrangement)

This procedure details the rearrangement of o-tolyl acetate to 4-hydroxy-3-methylacetophenone.

Experimental Workflow:

Caption: Workflow for the Fries rearrangement.

Procedure:

-

In a round-bottom flask, mix o-tolyl acetate (1.0 eq) with p-toluenesulfonic acid (1.0 eq).

-

Heat the mixture to 120-140°C for 2 hours.

-

Allow the reaction to cool to room temperature.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-hydroxy-3-methylacetophenone.

Step 3: Synthesis of this compound (Williamson Ether Synthesis)

This procedure describes the final etherification step.

Experimental Workflow:

Caption: Workflow for the Williamson ether synthesis.

Procedure:

-

To a solution of 4-hydroxy-3-methylacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and methyl chloroacetate (1.2 eq).

-

Heat the mixture at reflux for 8 hours.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Conclusion

The outlined three-step synthesis provides a clear and logical pathway to this compound. The individual reactions, acetylation, Fries rearrangement, and Williamson ether synthesis, are well-established transformations in organic synthesis. The provided experimental protocols and quantitative data serve as a robust starting point for the laboratory preparation of this compound. Researchers are advised to optimize reaction conditions to achieve maximum yields and purity for their specific applications.

"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and potential biological significance of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages information on structurally similar molecules and established synthetic methodologies to provide a detailed projection of its characteristics and a practical approach for its synthesis.

Chemical Identity and Properties of the Key Starting Material

The synthesis of the target compound originates from the key precursor, 4'-Hydroxy-3'-methylacetophenone. The physicochemical properties of this starting material are crucial for the successful synthesis and are summarized below.

| Property | Value | Reference |

| CAS Number | 876-02-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀O₂ | [2][3][4] |

| Molecular Weight | 150.17 g/mol | [2][3][4] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 104-105 °C | [5] |

| Boiling Point | 301-302 °C (estimated) | [5] |

| Solubility | Soluble in alcohol. Water solubility: 9392 mg/L at 25 °C (estimated). | [5] |

| IUPAC Name | 1-(4-hydroxy-3-methylphenyl)ethanone | [4] |

Proposed Synthesis of this compound

The synthesis of the target molecule can be achieved through a Williamson ether synthesis, a well-established method for preparing ethers. This involves the reaction of a phenoxide with an organohalide. In this case, the phenoxide of 4'-Hydroxy-3'-methylacetophenone will be reacted with methyl chloroacetate.

Experimental Protocol

Materials:

-

4'-Hydroxy-3'-methylacetophenone (CAS 876-02-8)

-

Methyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-Hydroxy-3'-methylacetophenone (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Addition of Reagent: While stirring the suspension, add methyl chloroacetate (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.

-

Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude "this compound" can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Predicted Chemical and Biological Properties

While specific experimental data for the target compound is not available, its properties can be inferred from the known characteristics of the phenoxyacetic acid class of molecules.

Chemical Properties

-

Structure: The molecule consists of a central phenoxyacetic acid scaffold with a methyl ester functional group. The phenyl ring is substituted with an acetyl group at the para position and a methyl group at the ortho position relative to the ether linkage.

-

Reactivity: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The acetyl group may undergo reactions typical of ketones. The aromatic ring can participate in electrophilic substitution reactions, with the directing effects influenced by the existing substituents.

Potential Biological Activity

Derivatives of phenoxyacetic acid are known to exhibit a wide range of biological activities. The specific combination of substituents on the aromatic ring of the target molecule suggests several potential areas of interest for biological screening:

-

Herbicidal Activity: Phenoxyacetic acids, such as 2,4-D, are well-known herbicides that act as synthetic auxins, disrupting plant growth. The substitution pattern on the aromatic ring of the target compound could modulate such activity.

-

Antibacterial and Antifungal Activity: Various substituted phenoxyacetic acid derivatives have demonstrated antimicrobial properties. The presence of the acetyl and methyl groups may influence the compound's ability to interact with microbial targets.

-

Anti-inflammatory Activity: Some phenoxyacetic acid derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of the target molecule could potentially lead to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Further experimental investigation is required to elucidate the specific chemical and biological properties of "this compound." The synthetic protocol outlined in this guide provides a clear pathway for obtaining this compound for future research endeavors.

References

- 1. 4'-Hydroxy-3'-methylacetophenone | 876-02-8 [chemicalbook.com]

- 2. biosynth.com [biosynth.com]

- 3. 4-Hydroxy-3-methylacetophenone [webbook.nist.gov]

- 4. 4'-Hydroxy-3'-methylacetophenone | C9H10O2 | CID 70135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-hydroxy-3-methyl acetophenone, 876-02-8 [thegoodscentscompany.com]

Technical Guide: Physicochemical Properties, Synthesis, and Biological Activity of Substituted Phenoxyacetic Acid Esters

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the request for information on "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." However, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or experimental data for this exact compound. Therefore, this document provides a comprehensive overview of a closely related structural analog, Ethyl 2-(2-acetyl-4-methylphenoxy)acetate (CAS: 58335-85-6) , and discusses general methodologies and biological activities pertinent to the broader class of substituted phenoxyacetic acid derivatives. The information presented should be interpreted as representative of this class of compounds.

Core Compound and Analogs: Physicochemical Data

Quantitative data for the primary structural analog, Ethyl 2-(2-acetyl-4-methylphenoxy)acetate, and other related phenoxyacetic acid derivatives are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Ethyl 2-(2-acetyl-4-methylphenoxy)acetate and Related Compounds

| Property | Ethyl 2-(2-acetyl-4-methylphenoxy)acetate | Ethyl 2-(4-acetylphenoxy)acetate | Ethyl 2-(2-methoxy-4-methylphenoxy)acetate |

| CAS Number | 58335-85-6[1] | 51828-69-4 | 667399-57-7[2] |

| Molecular Formula | C₁₃H₁₆O₄[1] | C₁₂H₁₄O₄ | C₁₂H₁₆O₄[2] |

| Molecular Weight | 236.26 g/mol [1] | 222.24 g/mol | 224.25 g/mol [2] |

| Topological Polar Surface Area (TPSA) | 52.6 Ų[1] | 52.6 Ų | 44.8 Ų[2] |

| LogP (calculated) | 2.14[1] | - | 2.5[2] |

| Hydrogen Bond Acceptors | 4[1] | 4 | 4[2] |

| Hydrogen Bond Donors | 0[1] | 0 | 0[2] |

| Rotatable Bonds | 5[1] | 5 | 5[2] |

| Purity | ≥90%[1] | Not specified | Not specified |

| Boiling Point | Not specified | 343.1°C at 760 mmHg | Not specified |

| Density | Not specified | 1.122 g/cm³ | Not specified |

Experimental Protocols: Synthesis of Phenoxyacetic Acid Esters

The synthesis of phenoxyacetic acid esters, such as the target compound and its analogs, typically follows a two-step process: O-alkylation of a substituted phenol followed by esterification.

General Synthesis of Substituted Phenoxyacetic Acids

This procedure is a common method for the O-alkylation of phenols to produce the corresponding phenoxyacetic acids.

-

Materials: Substituted phenol (e.g., 4-acetyl-2-methylphenol), sodium hydroxide, chloroacetic acid, water, hydrochloric acid, diethyl ether, sodium carbonate.

-

Procedure:

-

A solution of the substituted phenol and sodium hydroxide in water is prepared in a round-bottom flask.

-

Chloroacetic acid is added dropwise to the solution.

-

The mixture is heated on a water bath for approximately one hour.

-

After cooling, the solution is acidified with dilute hydrochloric acid.

-

The resulting phenoxyacetic acid is extracted with diethyl ether.

-

The ether extract is then treated with a 5% sodium carbonate solution to extract the acidic product into the aqueous phase.

-

The aqueous phase is separated and re-acidified with dilute hydrochloric acid to precipitate the pure phenoxyacetic acid.

-

The product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol[3].

-

General Esterification of Phenoxyacetic Acids

The synthesized phenoxyacetic acid can be esterified to the corresponding methyl or ethyl ester.

-

Materials: Substituted phenoxyacetic acid, methanol or ethanol, a suitable catalyst (e.g., aluminum phosphate molecular sieve, sulfuric acid), and a solvent (e.g., benzene, toluene).

-

Procedure:

-

The phenoxyacetic acid, the alcohol (methanol for the methyl ester), and the catalyst are combined in a three-neck flask with a solvent.

-

The mixture is heated to reflux, and water is removed azeotropically.

-

Upon completion of the reaction (monitored by techniques like TLC), the catalyst is filtered off.

-

The solvent and any remaining alcohol are removed under reduced pressure to yield the crude ester.

-

The final product can be purified by distillation or chromatography[4].

-

Potential Biological Activity and Signaling Pathways

Derivatives of phenoxyacetic acid are known to exhibit a wide range of biological activities, making them a significant scaffold in medicinal chemistry and agrochemistry.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of phenoxyacetic acid derivatives. The specific nature and position of substituents on the phenoxy ring play a crucial role in their activity spectrum and potency[5]. For instance, certain derivatives have shown significant activity against strains like Staphylococcus aureus and Escherichia coli[5].

Anti-inflammatory Activity

Substituted phenoxyacetic acids have been investigated for their anti-inflammatory properties. Some compounds in this class have shown potent activity in adjuvant arthritis tests, suggesting their potential as anti-inflammatory agents[6].

Herbicidal Activity

Chlorinated and methylated derivatives of phenoxyacetic acid are well-known herbicides. Their biological activity is dependent on the substitution pattern on the aromatic ring, which influences their interaction with biological targets in plants[7].

FFA1 Agonism

Recent research has identified phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. This suggests a potential role for this class of compounds in metabolic disease therapeutics[8].

Due to the lack of specific information on the signaling pathways for the requested compound or its close analogs, a detailed pathway diagram cannot be provided. However, the diverse biological activities suggest interactions with multiple cellular targets.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for substituted phenoxyacetic acid esters.

Caption: General two-step synthesis of substituted phenoxyacetic acid esters.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 2-(2-methoxy-4-methylphenoxy)acetate | C12H16O4 | CID 17372840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Putative Mechanisms of Action

Based on the activities of structurally related compounds, the primary mechanism of action for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" is likely centered around the modulation of inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. Other potential mechanisms include anticonvulsant, cytotoxic, and antimicrobial activities.

Anti-inflammatory Activity via COX-2 Inhibition

A significant number of phenoxyacetic acid derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2).[2] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

The proposed mechanism involves the binding of the phenoxyacetic acid derivative to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation. Several studies have demonstrated the potent COX-2 inhibitory activity of various phenoxyacetic acid derivatives, with IC50 values in the low micromolar to nanomolar range.[3] Furthermore, these compounds have been shown to significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2).[3][4]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Putative COX-2 inhibition pathway.

Anticonvulsant Activity

Certain phenoxyacetic acid derivatives have been investigated for their potential as antiepileptic agents.[1] The proposed mechanism for this activity is multifaceted, involving the suppression of neuroinflammation and modulation of neuronal excitability.[1] By inhibiting COX-2, these compounds can reduce the production of inflammatory mediators in the brain that are implicated in the onset and progression of seizures.[1]

Mechanistic studies on related compounds have shown a marked reduction in hippocampal oxidative stress markers and a suppression of neuroinflammatory cytokines like TNF-α and IL-6.[1] Additionally, these derivatives can attenuate excitotoxic glutamate accumulation and downregulate markers of glial activation.[1]

Logical Relationship: Anticonvulsant Mechanism

Caption: Proposed anticonvulsant mechanism of action.

Cytotoxic Activity

Phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[5] Some of these compounds have been shown to be potent inducers of apoptosis.[5] A potential mechanism of action is the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[5] Inhibition of PARP-1 in cancer cells with existing DNA damage can lead to cell death.

Quantitative Data

The following tables summarize quantitative data for various phenoxyacetic acid derivatives from the literature, which can serve as a benchmark for the potential activity of "this compound".

Table 1: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

| Compound | IC50 (µM) vs. COX-2 | Selectivity Index (SI) | Reference |

| 5d | 0.06 ± 0.01 | - | [3] |

| 5e | 0.07 ± 0.01 | - | [3] |

| 5f | 0.08 ± 0.01 | 111.53 | [3] |

| 7b | 0.09 ± 0.01 | - | [3] |

| 10c | 0.07 ± 0.01 | - | [3] |

| 10d | 0.06 ± 0.01 | - | [3] |

| 10e | 0.08 ± 0.01 | - | [3] |

| 10f | 0.09 ± 0.01 | - | [3] |

| Celecoxib (Reference) | 0.05 ± 0.02 | 298.6 | [3] |

| Mefenamic Acid (Reference) | 1.98 ± 0.02 | - | [3] |

Table 2: Anti-inflammatory Effects of Phenoxyacetic Acid Derivatives

| Compound | % Reduction in TNF-α | % Reduction in PGE2 | Reference |

| 5f | 61.04% | 60.58% | [3] |

| 7b | 64.88% | 57.07% | [3] |

| Celecoxib (Reference) | 63.52% | 60.16% | [3] |

| Mefenamic Acid (Reference) | 60.09% | 59.37% | [3] |

Table 3: Cytotoxic Activity of Phenoxyacetamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound I | HepG2 | 1.43 | [5] |

| Compound II | HepG2 | 6.52 | [5] |

| 5-FU (Reference) | HepG2 | 5.32 | [5] |

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activities of phenoxyacetic acid derivatives.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 enzymes.

Methodology:

-

The inhibitory activity is typically measured using a colorimetric or fluorometric COX inhibitor screening assay kit.

-

The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by prostaglandin G2.

-

Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid is added to initiate the reaction.

-

The absorbance or fluorescence is measured at the appropriate wavelength.

-

The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Experimental Workflow: COX Inhibition Assay

Caption: Generalized workflow for in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

This is a standard animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

-

Animals (e.g., rats or mice) are divided into control, reference, and test groups.

-

The test compound or reference drug (e.g., celecoxib) is administered orally or intraperitoneally.

-

After a specific time, a sub-plantar injection of carrageenan solution is given into the hind paw to induce inflammation.

-

The paw volume is measured at different time points using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

At the end of the experiment, animals may be euthanized, and the inflamed tissue can be collected for the measurement of inflammatory markers like TNF-α and PGE2 using ELISA kits.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Conclusion

While direct experimental data for "this compound" is not available, the extensive body of research on phenoxyacetic acid derivatives provides a strong predictive framework for its mechanism of action. The most probable core mechanism is the inhibition of the COX-2 enzyme, leading to anti-inflammatory effects. However, the potential for anticonvulsant, cytotoxic, and antimicrobial activities should also be considered and warrants further investigation. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these putative mechanisms. This comprehensive overview serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

References

- 1. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Potential Biological Activities of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester: An In-depth Technical Guide

Introduction

Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester, with the Chemical Abstracts Service (CAS) registry number 68744-46-7, belongs to the broad class of phenoxyacetic acid derivatives. While direct biological studies on this specific methyl ester are not extensively available in the public domain, the phenoxyacetic acid scaffold is a well-established pharmacophore present in numerous biologically active compounds. This technical guide aims to provide an in-depth overview of the potential biological activities of "this compound" by examining the documented activities of structurally similar compounds. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical entity.

The core structure, a substituted phenoxyacetic acid, has been identified as a versatile template in medicinal chemistry, leading to the development of agents with a wide range of therapeutic applications. These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. This guide will synthesize the available data on related compounds to build a predictive profile for the title compound.

Potential Pharmacological Activities

Based on the biological evaluation of analogous phenoxyacetic acid derivatives, "this compound" may exhibit several pharmacological activities. The primary areas of potential interest are detailed below.

Anti-inflammatory Activity via COX-2 Inhibition

A significant body of research has focused on phenoxyacetic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2][3] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[1][2][3] Selective COX-2 inhibitors offer the advantage of potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxy_Derivative [label="Acetic acid, 2-(4-acetyl-2-methylphenoxy)-,\nmethyl ester (Potential Inhibitor)", shape=box, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX2 [label="Metabolized by"]; COX2 -> Prostaglandins [label="Synthesizes"]; Prostaglandins -> Inflammation [label="Mediates"]; Phenoxy_Derivative -> COX2 [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; } caption { label = "Figure 1: Potential COX-2 Inhibition Pathway"; fontsize = 12; fontname = "Arial"; }

Table 1: COX-2 Inhibitory Activity of Representative Phenoxyacetic Acid Derivatives

| Compound ID | IC50 (COX-2) (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5d | 0.07 | Not Reported | [1] |

| 5e | 0.08 | Not Reported | [1] |

| 5f | 0.06 | Not Reported | [1] |

| 7b | 0.09 | Not Reported | [1] |

| 10c | 0.08 | Not Reported | [1] |

| 10d | 0.07 | Not Reported | [1] |

| 10e | 0.06 | Not Reported | [1] |

| 10f | 0.06 | Not Reported | [1] |

Note: The compound IDs are as designated in the cited literature. This data is for structurally related compounds, not for "this compound" itself.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been investigated for their potential as antimicrobial agents.[4] Studies have shown that certain derivatives exhibit activity against a range of bacterial and fungal strains. The mechanism of antimicrobial action is often multifaceted and can involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 2: Antimicrobial Activity of Representative Phenoxyacetic Acid Derivatives

| Compound Structure/Name | Target Organism | Activity Metric | Value | Reference |

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | Zone of Inhibition | 19 mm | [4] |

| (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate | Bacteria | Zone of Inhibition | 15 mm | [4] |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | MIC | 9.66 ± 0.57 µL | [4] |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | MIC | 8 µg/ml | [4] |

Note: This data is for structurally related compounds and illustrates the potential for antimicrobial activity within this chemical class.

Other Potential Biological Activities

The versatility of the phenoxyacetic acid scaffold is further demonstrated by reports of other biological activities, including:

-

Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, such as DPPH, nitric oxide, and hydrogen peroxide radicals.[4]

-

Cytotoxic Activity: Certain phenoxyacetic acid derivatives have been evaluated for their efficacy against various cancer cell lines, indicating potential for development as anticancer agents.[4]

-

Anticonvulsant Activity: In vivo studies in animal models have suggested that some compounds in this class possess anticonvulsant properties.[4]

Experimental Protocols for Activity Screening

To ascertain the biological activities of "this compound," a series of well-established experimental protocols would need to be employed. The following are representative methodologies based on the investigation of analogous compounds.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining the potency and selectivity of potential anti-inflammatory agents.

Objective: To measure the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

-

Quantification: The production of prostaglandin E2 (PGE2) is quantified using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.

// Nodes Start [label="Start: Test Compound\n(this compound)", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_incubation [label="Pre-incubation with\nCOX-1 or COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Add Arachidonic Acid\nto Initiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Quantify PGE2 Production\n(EIA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition\nand Determine IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Potency and\nSelectivity Data", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Pre_incubation; Pre_incubation -> Reaction; Reaction -> Quantification; Quantification -> Analysis; Analysis -> End; } caption { label = "Figure 2: Workflow for COX Inhibition Assay"; fontsize = 12; fontname = "Arial"; }

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microbial strains.

Methodology (Broth Microdilution Method):

-

Preparation of Inoculum: Standardized microbial suspensions are prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

While direct experimental data for "this compound" is limited, the extensive research on the broader class of phenoxyacetic acid derivatives provides a strong foundation for predicting its potential biological activities. The structural features of the title compound suggest that it is a promising candidate for investigation as a selective COX-2 inhibitor for anti-inflammatory applications. Furthermore, the potential for antimicrobial and other pharmacological activities warrants a comprehensive screening of this compound. The experimental protocols outlined in this guide provide a clear roadmap for the biological evaluation of "this compound," which could lead to the discovery of a novel therapeutic agent. Further research, including synthesis and rigorous biological testing, is necessary to elucidate the precise pharmacological profile of this compound.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. jetir.org [jetir.org]

Technical Guide: Structural Elucidation of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid derivatives are a class of compounds with a wide range of biological activities, making them scaffolds of interest in pharmaceutical research. The precise structural characterization of novel chemical entities is a cornerstone of the drug discovery and development process, ensuring the unambiguous identification of the active molecule and forming the basis for understanding its structure-activity relationship (SAR). This guide provides an in-depth technical overview of the structural elucidation of a specific derivative, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester."

This document outlines a plausible synthetic route, presents predicted spectroscopic data, details the experimental protocols for acquiring this data, and provides visual workflows for the elucidation process and a general biological screening cascade.

Proposed Synthesis

The synthesis of the title compound can be envisioned through a two-step process, beginning with a Williamson ether synthesis followed by an esterification reaction.

-

Williamson Ether Synthesis: 4-hydroxy-3-methylacetophenone is treated with a base (e.g., sodium hydroxide) to form the corresponding phenoxide. This nucleophile then reacts with chloroacetic acid to yield 2-(4-acetyl-2-methylphenoxy)acetic acid.[1][2]

-

Fischer Esterification: The resulting carboxylic acid is then heated in methanol with a catalytic amount of strong acid (e.g., sulfuric acid) to produce the final product, this compound.[3][4]

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the structural elucidation of this compound. This data is predicted based on the chemical structure and analysis of similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | Ar-H |

| ~7.75 | dd | 1H | Ar-H |

| ~6.80 | d | 1H | Ar-H |

| 4.70 | s | 2H | O-CH₂-C=O |

| 3.80 | s | 3H | O-CH₃ (ester) |

| 2.55 | s | 3H | C(=O)-CH₃ (acetyl) |

| 2.30 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (acetyl ketone) |

| 168.5 | C=O (ester) |

| 155.0 | Ar-C (C-O) |

| 131.0 | Ar-C (C-acetyl) |

| 130.5 | Ar-CH |

| 129.0 | Ar-C (C-CH₃) |

| 125.0 | Ar-CH |

| 111.0 | Ar-CH |

| 65.0 | O-CH₂ |

| 52.5 | O-CH₃ (ester) |

| 26.5 | C(=O)-CH₃ (acetyl) |

| 16.0 | Ar-CH₃ |

Table 3: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 191 | [M - OCH₃]⁺ |

| 179 | [M - C(=O)CH₃]⁺ |

| 163 | [M - COOCH₃]⁺ |

| 150 | [HO-C₆H₃(CH₃)(C(O)CH₃)]⁺ |

| 121 | [C₆H₃(CH₃)(C(O)CH₃)]⁺ |

| 59 | [COOCH₃]⁺ |

| 43 | [C(O)CH₃]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1760 | C=O stretch (ester) |

| ~1680 | C=O stretch (aromatic ketone) |

| ~1600, ~1500 | Aromatic C=C stretch |

| ~1250, ~1100 | C-O stretch (ether and ester) |

Experimental Protocols

The following are detailed methodologies for the key experiments required for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

Spectral Width: 12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse (zgpg30)

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Instrumentation (Electron Ionization - GC/MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

GC Column: Standard nonpolar column (e.g., DB-5ms)

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

GC Oven Program: Start at 50°C, ramp to 280°C at 10°C/min.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that correspond to the proposed structure.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid, purified compound directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition:

-

Spectrometer: FTIR Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the obtained spectrum with the predicted data.

Mandatory Visualizations

References

An In-depth Technical Guide to the Physicochemical Characteristics of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetic acid derivatives are a significant class of organic compounds utilized in a wide array of applications, from pharmaceuticals to herbicides.[1][2] Their biological activity is highly dependent on the nature and position of substituents on the aromatic ring.[1][3] This guide focuses on the physicochemical characteristics of a specific derivative, "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." Due to the scarcity of direct data, this document leverages information from the closely related compound, methyl 2-(4-acetylphenoxy)acetate, to infer its properties. This technical paper will detail its chemical structure, predicted physicochemical properties, a proposed synthetic protocol, and a discussion of the potential biological significance of this class of molecules.

Chemical Identity and Structure

The target molecule, this compound, is characterized by a central phenoxyacetic acid scaffold. Key structural features include a methyl ester, a methyl group at the ortho position of the phenoxy ring, and an acetyl group at the para position.

Table 1: Structural and Identity Information

| Identifier | Value |

| IUPAC Name | methyl 2-(4-acetyl-2-methylphenoxy)acetate |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Canonical SMILES | CC(=O)C1=CC(=C(OC(C)=O)C=C1)C |

| InChI Key | (Predicted) |

| CAS Number | Not Found |

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and other scientific research, influencing its solubility, absorption, and distribution. The following table summarizes the predicted and inferred properties for the target compound, with data for the related compound "Methyl 2-(4-acetylphenoxy)acetate" provided for comparison.

Table 2: Physicochemical Data

| Property | Value for this compound (Predicted) | Value for Methyl 2-(4-acetylphenoxy)acetate (CAS 6296-28-2) |

| Molecular Formula | C12H14O4 | C11H12O4 |

| Molecular Weight | 222.24 g/mol | 208.21 g/mol |

| Physical Form | Predicted to be a solid | Solid |

| Melting Point | Not Available | Not Available |

| Boiling Point | Not Available | Not Available |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. | Not Available |

| Flash Point | Not Applicable (for solids) | Not Applicable |

Experimental Protocols

A plausible synthetic route for this compound is the Williamson ether synthesis, a well-established method for preparing ethers. This would be followed by esterification.

Proposed Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-

This protocol describes the synthesis of the carboxylic acid precursor.

Materials:

-

4-hydroxy-3-methylacetophenone

-

Chloroacetic acid

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve 4-hydroxy-3-methylacetophenone in an aqueous solution of sodium hydroxide.

-

To this solution, add a solution of chloroacetic acid in water dropwise with stirring.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(4-acetyl-2-methylphenoxy)acetic acid.

Esterification to Methyl Ester

Materials:

-

2-(4-acetyl-2-methylphenoxy)acetic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Suspend the synthesized 2-(4-acetyl-2-methylphenoxy)acetic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the broader class of phenoxyacetic acid derivatives exhibits a wide range of biological activities.[1][4] These activities are often attributed to their ability to mimic endogenous molecules or interact with specific enzymes and receptors.

-

Herbicidal Activity: Many phenoxyacetic acid derivatives, such as 2,4-D, act as synthetic auxins, leading to uncontrolled growth in plants.[1]

-

Anti-inflammatory Activity: Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

-

Antimicrobial and Antifungal Activity: Various substituted phenoxyacetic acids have demonstrated efficacy against bacterial and fungal strains.[1][4]

-

Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.[4]

-

Metabolic Regulation: Recent studies have identified phenoxyacetic acid derivatives as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.[5]

References

A Technical Guide to the Preliminary Bioactivity Screening of Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary bioactivity data for "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" is not publicly available. This guide, therefore, outlines a comprehensive strategy for its initial bioactivity screening based on the known biological activities of structurally related phenoxyacetic acid derivatives. The presented experimental protocols, data, and pathway analyses are illustrative and intended to serve as a blueprint for future research.

Introduction

Phenoxyacetic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Numerous studies on analogs reveal potential anti-inflammatory, analgesic, antimicrobial, and herbicidal properties. The title compound, this compound, possesses the core phenoxyacetic acid scaffold with substitutions that may modulate its biological profile. This technical guide provides a proposed framework for a preliminary bioactivity screening of this specific molecule, detailing relevant in vitro assays and data presentation strategies.

Proposed Preliminary Bioactivity Screening Workflow

A logical and stepwise approach is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the preliminary bioactivity screening of this compound.

Experimental Protocols

The following are detailed protocols for the proposed in vitro assays.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[3]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay

Given that many phenoxyacetic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, this assay is of high relevance.[5]

Protocol (Fluorometric Assay):

-

Reagent Preparation: Prepare the reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol), human recombinant COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate as per the manufacturer's instructions (e.g., Cayman Chemical, Sigma-Aldrich).[6][7]

-

Inhibitor Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Procedure:

-

To a 96-well plate, add the reaction buffer.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Add the heme cofactor.

-

Add 10 µL of the test compound dilutions or the vehicle control. Incubate for 10 minutes at 37°C.[6]

-

Initiate the reaction by adding 10 µL of arachidonic acid.

-

-

Detection: The production of prostaglandin G2, the intermediate product, is detected using a fluorometric probe that produces a fluorescent signal (e.g., Ex/Em = 535/587 nm).[7]

-

Data Analysis: The rate of the enzymatic reaction is determined. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Protocol:

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Data Presentation

Quantitative data from the preliminary bioactivity screening should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Cytotoxicity and Anti-inflammatory Activity of this compound

| Assay | Cell Line / Enzyme | Parameter | Result (µM) |

| Cytotoxicity | HEK293 | IC₅₀ | > 100 |

| Anti-inflammatory | COX-1 | IC₅₀ | 45.2 |

| Anti-inflammatory | COX-2 | IC₅₀ | 8.7 |

Table 2: Hypothetical Antimicrobial Activity of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 32 |

| Escherichia coli | Gram-negative | > 128 |

| Candida albicans | Fungal | > 128 |

Potential Signaling Pathway

Based on the known mechanism of action of many anti-inflammatory drugs that are structurally related to phenoxyacetic acids, a potential target for the title compound is the cyclooxygenase (COX) pathway.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. benchchem.com [benchchem.com]

- 4. atcc.org [atcc.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mjpms.in [mjpms.in]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" spectroscopic data (NMR, IR, MS)

Absence of Direct Spectroscopic Data for Acetic Acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for the specific compound, "this compound," did not yield any direct results within publicly available databases and scientific literature. This indicates a likely scarcity of published research and characterization for this particular molecule.

In light of this, this technical guide presents a detailed analysis of a closely related and structurally similar compound, Methyl 2-(4-acetylphenoxy)acetate . This analogue shares key functional groups and structural motifs, making its spectroscopic data a valuable proxy for researchers and scientists interested in the target molecule. The information provided below for "Methyl 2-(4-acetylphenoxy)acetate" can serve as a strong predictive tool for understanding the potential spectral characteristics of "this compound."

It is important to note that a product listing for "Methyl 2-(4-acetylphenoxy)acetate" from a major chemical supplier explicitly states that analytical data is not collected for this compound, further underscoring the challenge in obtaining direct experimental information.

Spectroscopic Data for the Analogue: Methyl 2-(4-acetylphenoxy)acetate

While a complete experimental dataset for "Methyl 2-(4-acetylphenoxy)acetate" is not available in a single unified source, by compiling data from structurally related compounds, we can predict the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for "Methyl 2-(4-acetylphenoxy)acetate" based on the analysis of similar structures. These predictions are intended to guide researchers in the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 2-(4-acetylphenoxy)acetate

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to acetyl group) |

| ~6.95 | Doublet | 2H | Aromatic (ortho to ether linkage) |

| ~4.70 | Singlet | 2H | -O-CH₂-C=O |

| ~3.80 | Singlet | 3H | -O-CH₃ (ester) |

| ~2.55 | Singlet | 3H | -C(=O)-CH₃ (acetyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-(4-acetylphenoxy)acetate

| Chemical Shift (δ) ppm | Assignment |

| ~196.5 | C=O (acetyl) |

| ~169.0 | C=O (ester) |

| ~161.5 | Aromatic C-O |

| ~131.0 | Aromatic C-C=O |

| ~130.0 | Aromatic CH (ortho to acetyl) |

| ~114.5 | Aromatic CH (ortho to ether) |

| ~65.5 | -O-CH₂- |

| ~52.5 | -O-CH₃ |

| ~26.5 | -C(=O)-CH₃ |

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum of "Methyl 2-(4-acetylphenoxy)acetate" is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for Methyl 2-(4-acetylphenoxy)acetate

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1760 | C=O (Ester) | Strong, sharp absorption |

| ~1680 | C=O (Ketone) | Strong, sharp absorption |

| ~1600, ~1500 | C=C (Aromatic) | Medium to strong absorptions |

| ~1220 | C-O (Ether) | Strong absorption |

| ~1150 | C-O (Ester) | Strong absorption |

Mass Spectrometry (MS) Data (Predicted)

The electron ionization mass spectrum of "Methyl 2-(4-acetylphenoxy)acetate" would likely exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-(4-acetylphenoxy)acetate

| m/z | Fragment | Description |

| 208 | [M]⁺ | Molecular Ion |

| 193 | [M - CH₃]⁺ | Loss of methyl radical |

| 165 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 149 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 121 | [HOC₆H₄CO]⁺ | |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are broadly applicable to organic compounds like "Methyl 2-(4-acetylphenoxy)acetate."

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using standard pulse sequences. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to scanning the sample.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. Direct infusion via a syringe pump can also be used.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General experimental workflow for compound characterization.

"Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester" IUPAC name and synonyms

A comprehensive analysis of its chemical identity, properties, and biological context based on related phenoxyacetic acid derivatives.

Abstract

This technical guide provides a detailed overview of the chemical compound "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester." Due to the limited availability of specific data for this molecule, this document focuses on its formal identification, including its IUPAC name and synonyms, and presents a comparative analysis of closely related phenoxyacetic acid derivatives. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the potential characteristics and synthesis of the title compound by examining the properties and experimental protocols of analogous structures.

Chemical Identification

The compound with the descriptive name "this compound" is systematically named under IUPAC nomenclature.

IUPAC Name

Based on the structural components, the formal IUPAC name is methyl 2-(4-acetyl-2-methylphenoxy)acetate . This name is derived by identifying the main chain as an acetate group, with a methyl ester, and a substituted phenoxy group at the 2-position. The substituent is a 4-acetyl-2-methylphenoxy group.

Synonyms

Common synonyms for this compound include:

-

This compound

Physicochemical Properties

| Property | Ethyl 2-(2-acetyl-4-methylphenoxy)acetate[1] | Methyl 2-(4-acetylphenoxy)acetate | 2-(4-chloro-2-methylphenoxy)acetic acid[2] | (2-Methylphenoxy)acetic acid[3][4] |

| Molecular Formula | C₁₃H₁₆O₄ | C₁₁H₁₂O₄ | C₉H₉ClO₃ | C₉H₁₀O₃ |

| Molecular Weight | 236.26 g/mol | Not Available | 200.62 g/mol | 166.17 g/mol |

| CAS Number | 58335-85-6 | Not Available | 94-74-6 | 1878-49-5 |

| Appearance | Not Available | Not Available | Solid | Not Available |

| Purity | ≥90% | Not Available | 97.0% | Not Available |

Synthesis and Experimental Protocols

A definitive synthesis protocol for methyl 2-(4-acetyl-2-methylphenoxy)acetate has not been identified in the reviewed literature. However, the synthesis of related phenoxyacetic acids and their esters typically involves the Williamson ether synthesis. This general approach can be adapted to produce the target compound.

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of a substituted phenol with a haloacetic acid ester.

Caption: Proposed synthesis of methyl 2-(4-acetyl-2-methylphenoxy)acetate.

General Experimental Protocol (Adapted from related syntheses)

A general procedure for the synthesis of phenoxyacetic acid derivatives involves the following steps:

-

Deprotonation of Phenol: The starting phenol, in this case, 4-hydroxy-3-methylacetophenone, is dissolved in a suitable polar aprotic solvent such as acetone or DMF. A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), is added to deprotonate the phenolic hydroxyl group, forming a phenoxide.

-

Nucleophilic Substitution: Methyl chloroacetate is then added to the reaction mixture. The phenoxide acts as a nucleophile and displaces the chloride from methyl chloroacetate in an Sₙ2 reaction.

-

Reaction Monitoring and Workup: The reaction is typically stirred at an elevated temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure methyl 2-(4-acetyl-2-methylphenoxy)acetate.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or the signaling pathways associated with methyl 2-(4-acetyl-2-methylphenoxy)acetate. However, the broader class of phenoxyacetic acid derivatives has been explored for various biological activities.

Research into related structures suggests potential for:

-

Herbicidal Activity: Many phenoxyacetic acid derivatives are known for their use as herbicides.

-

Antimicrobial and Antifungal Properties: Some studies on substituted phenoxyacetic acids have indicated potential antibacterial and antifungal effects.

Due to the absence of specific studies on the target compound, no signaling pathway diagrams can be provided at this time. Research in this area would be necessary to elucidate its biological function and mechanism of action.

Conclusion

"this compound," with the IUPAC name methyl 2-(4-acetyl-2-methylphenoxy)acetate, is a compound for which specific experimental data is currently lacking in publicly accessible scientific literature. This guide has provided a systematic name and common synonyms and has offered a predictive overview of its properties and a plausible synthetic route based on the well-established chemistry of its structural analogs. The potential for biological activity, suggested by related compounds, indicates that this molecule could be a candidate for future investigation in agrochemical or pharmaceutical research. Further experimental studies are required to determine its precise physicochemical properties, validate the proposed synthesis, and explore its biological effects and mechanisms of action.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester

Abstract

This document provides a detailed protocol for the synthesis of "Acetic acid, 2-(4-acetyl-2-methylphenoxy)-, methyl ester". The synthesis is a two-step process commencing with a Williamson ether synthesis to produce the carboxylic acid intermediate, 2-(4-acetyl-2-methylphenoxy)acetic acid, followed by a Fischer esterification to yield the final methyl ester product. This protocol is intended for researchers and scientists in the field of organic chemistry and drug development. All quantitative data for reagents and products are summarized in tables, and a detailed experimental workflow is provided.

Introduction

"this compound" is a phenoxyacetate derivative. Compounds within this class have been investigated for a variety of biological activities. The synthesis protocol outlined herein provides a reliable method for the preparation of this compound for research and development purposes. The two-step synthesis is a robust and common strategy for the preparation of such esters.

Experimental Protocols

Part 1: Synthesis of 2-(4-acetyl-2-methylphenoxy)acetic acid (Intermediate)

This step involves the reaction of 4-hydroxy-3-methylacetophenone with methyl chloroacetate via a Williamson ether synthesis, followed by hydrolysis of the resulting ester to the carboxylic acid.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 4-hydroxy-3-methylacetophenone | 150.17 | 1.50 g | 10.0 |

| Methyl Chloroacetate | 108.52 | 1.30 g (1.1 mL) | 12.0 |

| Anhydrous Potassium Carbonate | 138.21 | 2.76 g | 20.0 |

| N,N-Dimethylformamide (DMF) | - | 20 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |

| Methanol (MeOH) | - | 10 mL | - |

| Water (H₂O) | - | As needed | - |

| Hydrochloric Acid (HCl), 2M | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methylacetophenone (1.50 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and N,N-Dimethylformamide (DMF, 20 mL).

-

Addition of Haloester: While stirring, add methyl chloroacetate (1.30 g, 12.0 mmol) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. The intermediate ester is then hydrolyzed directly. Add sodium hydroxide (0.80 g, 20.0 mmol) dissolved in a mixture of water (10 mL) and methanol (10 mL). Stir the resulting mixture at room temperature for 4 hours.[1]

-

Acidification and Extraction: Acidify the reaction mixture to a pH of approximately 2 using 2M hydrochloric acid. A precipitate should form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-acetyl-2-methylphenoxy)acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure carboxylic acid intermediate.

Part 2: Synthesis of this compound (Final Product)

This step involves the Fischer esterification of the previously synthesized carboxylic acid with methanol in the presence of an acid catalyst.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-(4-acetyl-2-methylphenoxy)acetic acid | 208.21 | 1.04 g | 5.0 |

| Methanol (anhydrous) | 32.04 | 20 mL | - |

| Sulfuric Acid (concentrated) | 98.08 | 3-4 drops | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-(4-acetyl-2-methylphenoxy)acetic acid (1.04 g, 5.0 mmol) in anhydrous methanol (20 mL).

-

Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-